2-[2-(4-chlorobenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Description
The exact mass of the compound this compound is 475.0427261 g/mol and the complexity rating of the compound is 782. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S2/c22-12-8-10-13(11-9-12)31(28,29)25-16-6-2-1-4-14(16)20(27)24-21-18(19(23)26)15-5-3-7-17(15)30-21/h1-2,4,6,8-11,25H,3,5,7H2,(H2,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHTZBCCPBPTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(4-chlorobenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide , identified by its IUPAC name, is a complex organic molecule with potential therapeutic applications. Its unique structure combines a cyclopentathiophene core with sulfonamide and amide functionalities, suggesting diverse biological activities. This article reviews the biological activity of the compound based on existing literature and research findings.
- Molecular Formula : C21H18ClN3O4S2
- Molecular Weight : 476.0 g/mol
- CAS Number : 886897-67-2
Biological Activity Overview
The biological activity of this compound can be attributed to its structural components, which may interact with various biological targets. The following sections summarize key findings from research studies.
Anticancer Activity
Several studies have investigated the anticancer properties of thiophene derivatives. The compound's structural similarity to known anticancer agents suggests it may inhibit tumor growth through various mechanisms:
- Mechanism of Action : It is hypothesized that the sulfonamide group may enhance the compound's ability to bind to target proteins involved in cancer cell proliferation.
- Case Study : In vitro studies demonstrated that similar compounds induce apoptosis in cancer cell lines by activating caspase pathways, leading to cell death.
Antimicrobial Properties
Research indicates that compounds featuring sulfonamide moieties exhibit significant antimicrobial activity:
- Activity Spectrum : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : A study reported that derivatives with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations.
Anti-inflammatory Effects
The anti-inflammatory potential of thiophene derivatives has been explored in various models:
- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : Experimental models demonstrated reduced edema and inflammatory markers when treated with similar compounds.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
